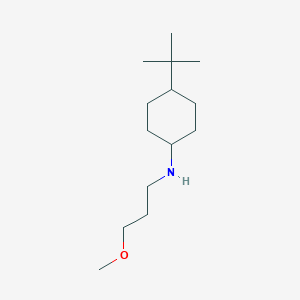![molecular formula C20H21N3O6 B2966612 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide CAS No. 898408-54-3](/img/structure/B2966612.png)
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrrolidinone ring, which is a five-membered ring with one oxygen and one nitrogen atom, and two phenyl rings, which are six-membered carbon rings . One of the phenyl rings is substituted with two methoxy groups (-OCH3), and the other is substituted with a nitro group (-NO2) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrrolidinone ring . The presence of the nitro and methoxy substituents could have significant effects on the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are known to undergo a variety of reactions. For example, the nitro group can be reduced to an amino group, and the methoxy groups can participate in ether cleavage reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more acidic. The methoxy groups could increase the compound’s solubility in organic solvents .Scientific Research Applications
Anticancer and Antimicrobial Potential
5-Oxopyrrolidine derivatives, closely related to the compound , have shown significant potential in anticancer and antimicrobial applications. A study by Kairytė et al. (2022) synthesized various 5-oxopyrrolidine derivatives and tested their in vitro activity against cancer and multidrug-resistant bacterial strains. Compounds within this family demonstrated potent anticancer activity against A549 cells, and one specific derivative exhibited selective antimicrobial effectiveness against linezolid and tedizolid-resistant Staphylococcus aureus strains. These findings suggest that modifications to the 5-oxopyrrolidine scaffold, such as those present in N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide, may offer promising pathways for developing new therapeutic agents targeting cancer and multidrug-resistant pathogens (Kairytė et al., 2022).
Cytotoxicity Studies
The cytotoxic effects of related compounds have been evaluated, providing insight into the potential therapeutic applications of similar structures. Cinar et al. (2017) designed and synthesized β-aryl-α-dimethoxyphosphoryl-γ-lactams and evaluated their in vitro cytotoxicity against various cancer cell lines. The study found that certain derivatives exhibited cytotoxic activity towards specific cancer cell lines, highlighting the relevance of structural modifications in enhancing the therapeutic potential of such compounds. Although the compound in focus was not directly studied, this research underlines the importance of exploring similar structures for their anticancer properties (Cinar et al., 2017).
Novel Compound Synthesis and Activity
Research by Moghadam and Amini (2018) synthesized a novel compound derived from indibulin and combretastatin scaffolds, which bear structural similarities to this compound. The synthesized compound demonstrated good cytotoxicity against breast cancer cell lines while showing low toxicity towards normal cells. This study emphasizes the potential of structurally similar compounds in selectively targeting cancer cells, suggesting a promising area of research for compounds like this compound (Moghadam & Amini, 2018).
Future Directions
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6/c1-28-17-8-7-16(11-18(17)29-2)22-12-14(10-20(22)25)21-19(24)9-13-3-5-15(6-4-13)23(26)27/h3-8,11,14H,9-10,12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQPFHAYRUWVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
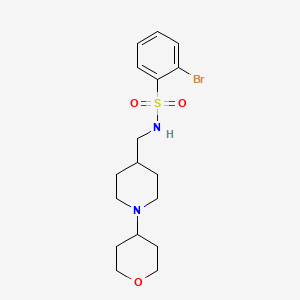

![1-[3-Methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2966534.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-chloroaniline](/img/structure/B2966537.png)
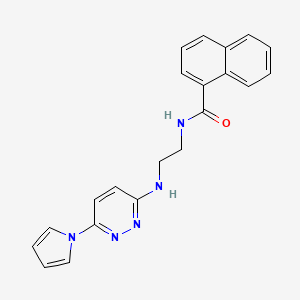
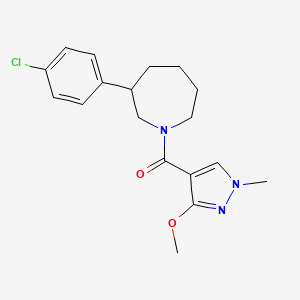
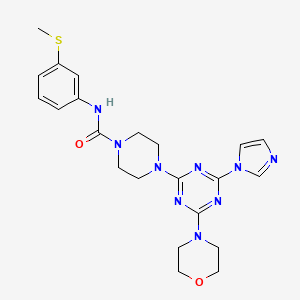
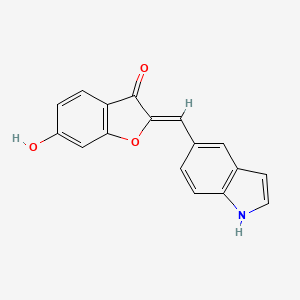
![2-[2-(3,5-Dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2966543.png)
![N-(4-methoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B2966544.png)
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]propanoic acid](/img/structure/B2966546.png)
![3-(dimethylamino)-N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]benzamide](/img/structure/B2966548.png)
![7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2966551.png)
